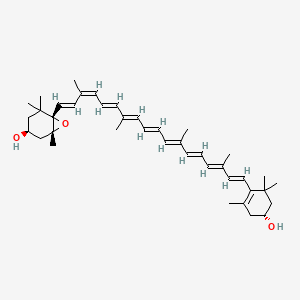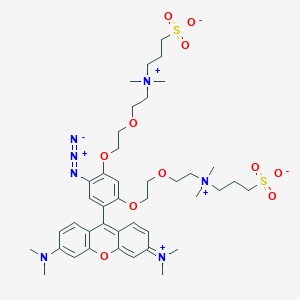
Hirsutanonol 5-O-|A-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirsutanonol 5-O-β-D-glucopyranoside is a diarylheptanoid derivative that can be isolated from the plant Alnus hirsuta . This compound exhibits significant hepatoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in HepG2 cells, with a protection rate of 42.8% . It is a natural product used primarily in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hirsutanonol 5-O-β-D-glucopyranoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production methods for Hirsutanonol 5-O-β-D-glucopyranoside are not extensively detailed in the literature. The compound is generally obtained through extraction from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions
Hirsutanonol 5-O-β-D-glucopyranoside undergoes various chemical reactions typical of diarylheptanoids. These reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve standard laboratory procedures such as refluxing and stirring at controlled temperatures.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Hirsutanonol 5-O-β-D-glucopyranoside, as well as substituted compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Hirsutanonol 5-O-β-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of diarylheptanoids and their chemical properties.
Medicine: Studied for its potential use in developing hepatoprotective drugs and other therapeutic agents.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Hirsutanonol 5-O-β-D-glucopyranoside involves its interaction with cellular pathways to exert hepatoprotective effects. The compound likely targets oxidative stress pathways, reducing the damage caused by reactive oxygen species (ROS) in liver cells . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Hirsutanonol 5-O-β-D-glucopyranoside include:
Hirsutanonol: A related diarylheptanoid with similar biological activities.
Rubranoside A: Another diarylheptanoid with hepatoprotective properties.
Oregonin: A diarylheptanoid known for its anti-inflammatory and antioxidant activities.
Platyphylloside: A compound with similar chemical structure and biological effects.
Alnuside A: Another diarylheptanoid with comparable properties.
Uniqueness
Hirsutanonol 5-O-β-D-glucopyranoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other diarylheptanoids. Its significant hepatoprotective effects also make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H32O11 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1 |
Clave InChI |
LDAXQCVBWKSHLB-NAPQKZHBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)




![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)


![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)

![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

